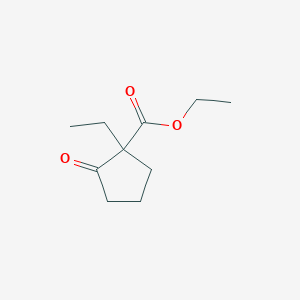
ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate
Cat. No. B8272398
M. Wt: 184.23 g/mol
InChI Key: OHDZSMOOVOPGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07388103B2
Procedure details


Under vigorously agitation, 31.2 g (purity of 90%,) of ethyl 2-oxocyclopentane carboxylate was added to 76.04 g (purity of 98%) of ground anhydrous potassium carbonate, and after stirring for several minutes, to the mixture was added 100 ml of acetone. The reaction mixture was further stirred for about 15 minutes, then to the mixture was dropwise added 29.51 ml (purity of 98.5%) of ethyl iodide. Upon the completion of the addition, the reaction mixture was heated for reflux for 5 hours. The reaction mixture was filtered under the reduced pressure, and the filter cake was washed with diethyl ether until its color was purely white. Pale yellow filtrate was collected and dried over anhydrous magnesium sulfate, then the solvent was removed. The residue was distilled under reduced pressure, and 32.03 g of colorless liquid as a distillate cut of 130-134° C./18 mmHg was collected. Yield-96.7%. MS: m/e 184(M+′), 156(M+″—C2H5), 140(M+′—OCH2CH3), 139, 101(M+′—CO2CH2CH3), 127(155—CH2CH2), 111(156-OCH2CH3), 55(base).




Yield
96.7%
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:18](I)[CH3:19]>CC(C)=O>[CH2:18]([C:3]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:4][CH2:5][CH2:6][C:2]1=[O:1])[CH3:19] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(CCC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
29.51 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for several minutes, to the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was further stirred for about 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon the completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
for reflux for 5 hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered under the reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with diethyl ether until its color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Pale yellow filtrate was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure, and 32.03 g of colorless liquid as a distillate cut of 130-134° C./18 mmHg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1(C(CCC1)=O)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
